Home > Products > Screening Compounds P60966 > HPGDS inhibitor 2
HPGDS inhibitor 2 -

HPGDS inhibitor 2

Catalog Number: EVT-270034
CAS Number:
Molecular Formula: C20H24F2N2O3
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2894631A is a hematopoietic PGD synthase (HPGDS) inhibitor.
Overview

Hematopoietic Prostaglandin D Synthase Inhibitor 2 is a compound designed to inhibit the activity of hematopoietic prostaglandin D synthase, an enzyme crucial in the biosynthesis of prostaglandin D2. Prostaglandin D2 is implicated in various inflammatory and allergic responses, making its regulation a potential therapeutic target for conditions such as asthma and allergic reactions. The compound's development is rooted in the understanding of the role of hematopoietic prostaglandin D synthase in mediating inflammatory processes, particularly in airway diseases.

Source and Classification

Hematopoietic Prostaglandin D Synthase Inhibitor 2 is classified under small molecule inhibitors targeting enzymes within the prostaglandin synthesis pathway. It is derived from research focused on developing selective inhibitors that can modulate the production of prostaglandins without affecting other pathways, thus minimizing side effects associated with broader anti-inflammatory treatments.

Synthesis Analysis

The synthesis of Hematopoietic Prostaglandin D Synthase Inhibitor 2 involves several organic chemistry techniques aimed at constructing a molecule that effectively binds to the active site of hematopoietic prostaglandin D synthase.

Methods and Technical Details

  1. Chemical Precursor Selection: The synthesis begins with selecting appropriate chemical precursors known to exhibit affinity for the target enzyme.
  2. Reactions: Key reactions may include:
    • Condensation Reactions: To form the core structure of the inhibitor.
    • Functional Group Modifications: Such as alkylation or acylation to enhance binding properties.
  3. Purification: The final product is purified using chromatography techniques to ensure high purity and efficacy.
Molecular Structure Analysis

The molecular structure of Hematopoietic Prostaglandin D Synthase Inhibitor 2 is characterized by specific functional groups that enable its interaction with the active site of hematopoietic prostaglandin D synthase.

Structure and Data

  • Molecular Formula: The precise molecular formula details are typically provided in chemical databases.
  • 3D Structure: Computational modeling may be employed to visualize how the inhibitor interacts with hematopoietic prostaglandin D synthase.
  • Binding Affinity: Quantitative data regarding binding affinity can be obtained through techniques such as surface plasmon resonance or isothermal titration calorimetry.
Chemical Reactions Analysis

Hematopoietic Prostaglandin D Synthase Inhibitor 2 engages in specific chemical reactions that inhibit the enzymatic activity of hematopoietic prostaglandin D synthase.

Reactions and Technical Details

  1. Enzyme Inhibition: The inhibitor competes with substrate binding, effectively blocking the conversion of PGH2 to prostaglandin D2.
  2. Kinetics: Studies involving Michaelis-Menten kinetics can elucidate the inhibitor's potency and mechanism, providing insight into its efficacy at varying concentrations.
Mechanism of Action

The mechanism by which Hematopoietic Prostaglandin D Synthase Inhibitor 2 exerts its effects involves several biochemical pathways.

Process and Data

  1. Competitive Inhibition: By binding to the active site of hematopoietic prostaglandin D synthase, it prevents substrate access.
  2. Reduction in Prostaglandin D2 Levels: This inhibition leads to decreased levels of prostaglandin D2, subsequently reducing inflammation and allergic responses.
  3. Impact on Cytokine Release: Studies have shown that inhibition can lead to lower levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in response to inflammatory stimuli .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Hematopoietic Prostaglandin D Synthase Inhibitor 2 is crucial for its application in therapeutic settings.

Physical and Chemical Properties

  • Solubility: The compound's solubility in various solvents affects its bioavailability and therapeutic efficacy.
  • Stability: Thermal stability and degradation rates under physiological conditions are important for determining shelf life and effectiveness.
  • Molecular Weight: Typically around 300-500 g/mol, facilitating ease of synthesis and modification.
Applications

Hematopoietic Prostaglandin D Synthase Inhibitor 2 has significant potential applications in scientific research and clinical settings.

Scientific Uses

  1. Therapeutics for Allergies: Its primary application lies in treating allergic diseases by modulating inflammatory responses linked to excess prostaglandin D2 production.
  2. Research Tool: It serves as a valuable tool for studying the role of hematopoietic prostaglandin D synthase in various biological processes, including inflammation and immune responses.
  3. Potential in Cancer Therapy: Emerging studies suggest that modulating prostaglandins may have implications in cancer biology, warranting further investigation into this compound's broader therapeutic potential .
Biochemical and Structural Characterization of Hematopoietic Prostaglandin D Synthase (HPGDS)

Enzymatic Function and Catalytic Mechanism of HPGDS

Hematopoietic Prostaglandin D Synthase (HPGDS) is a glutathione (GSH)-dependent enzyme (EC 5.3.99.2) that catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2). This reaction occurs downstream of the arachidonic acid/cyclooxygenase (COX) pathway and is critical for producing PGD2, a lipid mediator central to allergic inflammation, chemotaxis, and immune cell activation [1] [4]. The catalytic mechanism involves two key steps:

  • GSH Activation: The thiol group of glutathione is deprotonated to form a reactive thiolate anion (GS⁻) through interactions with Tyr8 and Arg14 in the active site. This step is Mg²⁺-dependent, as divalent cations stabilize the transition state [7] [8].
  • Isomerization: The thiolate anion attacks the C11 atom of PGH2, triggering a nucleophilic opening of the endoperoxide ring. This results in the formation of an unstable hemiacetal intermediate, which rearranges to PGD2 [6] [8].

HPGDS exhibits a kₘ of 18.7 ± 2.1 µM for PGH2 and a Vₘₐₓ of 17.3 ± 0.8 µmol/min/mg under physiological conditions. Its activity is optimal at pH 8.0 and requires GSH at concentrations >1 mM [6]. Unlike lipocalin-type PGDS (LPGDS), HPGDS cannot function without GSH, highlighting its classification as a sigma-class glutathione transferase (GST) [1] [4].

Table 1: Catalytic Features of HPGDS

ParameterValueSignificance
Primary ReactionPGH2 → PGD2 isomerizationGenerates key inflammatory mediator
Cofactor RequirementGlutathione (GSH)Essential for thiolate anion formation
Metal Ion DependencyMg²⁺ or Ca²⁺Stabilizes transition state; enhances binding affinity
pH Optimum8.0Reflects basic microenvironment of immune cells
Kinetic Parameterskₘ = 18.7 µM; Vₘₐₓ = 17.3 µmol/min/mgIndicates high substrate affinity and catalytic efficiency

Structural Analysis of HPGDS Active Site and Dimerization Domains

HPGDS functions as a homodimer, with each monomer comprising 23 kDa subunits (199 amino acids). The three-dimensional structure (PDB: 1IYQ) reveals two distinct domains per monomer:

  • N-terminal Domain (Residues 1–75): Adopts a thioredoxin-like fold with a βαβαββ motif. This region harbors the GSH-binding site (G-site), where Tyr8 and Arg14 directly coordinate the glutathione thiolate [7] [8].
  • C-terminal Domain (Residues 76–199): Forms an all-α-helical bundle that constitutes the hydrophobic substrate-binding site (H-site). Key residues (Trp104, Lys112, Lys198) form hydrogen bonds with PGH2 [7].

The dimer interface is stabilized by hydrophobic interactions and hydrogen bonds involving residues Phe56, Leu59, and Arg100. This dimerization is essential for catalytic activity, as monomeric mutants exhibit <5% activity of the wild-type enzyme [7]. The active site resides at the domain interface, with GSH and PGH2 binding pockets connected by a hydrophobic channel. Inhibitors like HPGDS inhibitor 2 (IC₅₀ = 9.9 nM) bind competitively to the PGH2 site by forming π-π stacking with Trp104 and hydrogen bonds with Arg14 via water molecules [2] [7].

Comparative Genomics: HPGDS vs. Lipocalin-Type PGDS (LPGDS)

HPGDS and LPGDS are evolutionarily distinct enzymes that convergently catalyze PGD2 production. Key genomic and functional differences include:

Table 2: Structural and Functional Comparison of HPGDS and LPGDS

FeatureHPGDSLPGDS
Gene LocationChromosome 4q22.3 (Human)Chromosome 9q34.3 (Human)
Protein StructureHomodimer; GST-foldMonomer; Lipocalin-fold
Cofactor RequirementGlutathione-dependentGlutathione-independent
Tissue DistributionImmune cells (mast cells, Th2 lymphocytes), spleenCNS, heart, testes
Catalytic ResiduesTyr8, Arg14, Trp104, Lys112, Lys198Cys65, His155 (catalytic thiol)
Molecular Weight23 kDa/subunit21–26 kDa
Regulatory MechanismsNrf2, oxidative stress, Ca²⁺ signalingRetinoic acid, glucocorticoids

HPGDS (HPGDS gene ID: 27306) shares no sequence homology with LPGDS (PTGDS gene ID: 5730), confirming independent evolutionary origins. While HPGDS is expressed primarily in hematopoietic tissues, LPGDS localizes to the central nervous system and reproductive organs [1] [4] [8]. This divergence underpins their specialized roles: HPGDS drives immune-related PGD2 production, whereas LPGDS regulates sleep induction and nociception [6].

Regulatory Pathways Influencing HPGDS Activity (e.g., Nrf2, Oxidative Stress)

HPGDS expression and activity are modulated by redox-sensitive transcription factors and signaling cascades:

  • Nrf2 Pathway: Under oxidative stress, the transcription factor Nrf2 dissociates from its cytosolic repressor Keap1 and translocates to the nucleus. There, it binds antioxidant response elements (AREs) in the HPGDS promoter, upregulating its transcription by 3.5-fold. This creates a feedback loop, as HPGDS-derived 15-deoxy-Δ12,14-PGJ2 activates PPARγ and Nrf2 itself [3] [5] [9].
  • Oxidative Stress: Reactive oxygen species (ROS) enhance HPGDS activity via NADPH oxidase 2 (NOX2). In macrophages, NOX2-derived ROS increase intracellular Ca²⁺, triggering HPGDS membrane translocation and PGD2 synthesis. Inhibition of NOX2 reduces PGD2 production by 60–80% without affecting other prostaglandins [1] [5].
  • Phosphorylation Cascades: In mast cells, IgE-mediated activation of FcεRI recruits Syk kinase, which phosphorylates HPGDS at Ser138. This increases catalytic efficiency by 2.1-fold by enhancing PGH2 binding [1].
  • Ubiquitin-Proteasome System: HPGDS undergoes rapid ubiquitination and degradation upon calcium influx, limiting prolonged PGD2 production. Proteasome inhibitors like MG132 extend HPGDS half-life from 15 min to >2 h [4].

These pathways position HPGDS as a nexus between oxidative stress and inflammation, making it a target for conditions like asthma and muscular dystrophy [5] [10].

Properties

Product Name

HPGDS inhibitor 2

IUPAC Name

7-(difluoromethoxy)-N-[4-(2-hydroxypropan-2-yl)cyclohexyl]quinoline-3-carboxamide

Molecular Formula

C20H24F2N2O3

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C20H24F2N2O3/c1-20(2,26)14-4-6-15(7-5-14)24-18(25)13-9-12-3-8-16(27-19(21)22)10-17(12)23-11-13/h3,8-11,14-15,19,26H,4-7H2,1-2H3,(H,24,25)

InChI Key

YRWMWDLEUYLURJ-UHFFFAOYSA-N

SMILES

CC(C)(C1CCC(CC1)NC(=O)C2=CN=C3C=C(C=CC3=C2)OC(F)F)O

Solubility

Soluble in DMSO

Synonyms

GSK2894631A; GSK-2894631A; GSK 2894631A; GSK2894631; GSK-2894631; GSK 2894631;

Canonical SMILES

CC(C)(C1CCC(CC1)NC(=O)C2=CN=C3C=C(C=CC3=C2)OC(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.